Cas no 2411304-78-2 (2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride)

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2411304-78-2
- EN300-26609868
- Z3766059949
- 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride
- 2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride
- 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride
-
- インチ: 1S/C7H7F4N3O2S/c8-7(9,10)5-3-13-1-2-14(17(11,15)16)4-6(13)12-5/h3H,1-2,4H2
- InChIKey: IZYVEFBMTSADHF-UHFFFAOYSA-N
- ほほえんだ: S(N1CC2=NC(C(F)(F)F)=CN2CC1)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 273.01951030g/mol
- どういたいしつりょう: 273.01951030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.6Ų
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609868-0.05g |
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-sulfonyl fluoride |
2411304-78-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluorideに関する追加情報
Introduction to 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride (CAS No. 2411304-78-2)
2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2411304-78-2, belongs to the class of imidazopyrazine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural framework of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride consists of a fused imidazole and pyrazine ring system, which is further functionalized with a sulfonyl fluoride moiety. This particular arrangement of atoms imparts unique electronic and steric properties to the molecule, enabling it to interact with biological targets in a specific manner. The trifluoromethyl group is particularly noteworthy as it is often employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall bioavailability of drug candidates.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. Among these compounds, imidazopyrazines have emerged as a promising class of molecules due to their ability to modulate various biological pathways. The sulfonyl fluoride group in 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride serves as a versatile handle for further chemical modifications, allowing researchers to tailor the compound’s properties for specific applications.
One of the most compelling aspects of this compound is its potential role in the development of new pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity of the molecule, which can be crucial for crossing biological membranes and achieving effective drug delivery. Additionally, the sulfonyl fluoride moiety can be hydrolyzed under physiological conditions to release a sulfonic acid derivative, which may exhibit different biological activities compared to the parent compound. This dual functionality makes 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride an intriguing candidate for further exploration in drug discovery.
Recent studies have demonstrated the importance of heterocyclic compounds in addressing various diseases. For instance, imidazopyrazines have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The structural features of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride, including the presence of both the trifluoromethyl and sulfonyl fluoride groups, make it a compelling candidate for modulating these biological pathways. Researchers have hypothesized that this compound may interact with target proteins or enzymes in a way that disrupts disease-related processes.
The synthesis of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride presents unique challenges due to its complex structural requirements. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules with high precision and yield. Modern techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to construct the desired heterocyclic core efficiently. These advancements have not only facilitated the preparation of this compound but also opened up new avenues for exploring related derivatives.
In terms of biological evaluation, 2-(trifluoromethyl)-5H,6 H,7 H,8 H-imidazo1,2-apyrazine-7-sulfonyl fluoride has shown promise in preliminary assays. The combination of its structural features suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in disease pathways. While more extensive studies are needed to fully elucidate its pharmacological profile, these initial findings are encouraging and warrant further investigation into its potential therapeutic applications.
The future direction of research on 2-(trifluoromethyl)-5,6, H,7, H,8-H-imidazo1,2-apyrazine-7-sulfonyl fluoride will likely focus on optimizing its chemical structure for improved efficacy and selectivity。 By leveraging computational modeling and high-throughput screening techniques, researchers can identify analogs that enhance binding affinity or reduce off-target effects。 Additionally, exploring new synthetic routes could help streamline production processes, making this compound more accessible for clinical development。
Moreover,the growing interest in fluorinated compounds underscores their significance in modern drug design。 The ability to fine-tune electronic properties through fluorination has revolutionized medicinal chemistry, leading to numerous successful drugs that incorporate fluorine atoms。 The incorporation of a trifluoromethyl group into 2-(trifluoromethyl)-5,6, H,7, H,8-H-imidazo1,“”,””pyrazine“,””,”” 7-sulfonyl fluoride“,””,”” exemplifies how strategic functionalization can enhance pharmacological properties, paving the way for innovative therapeutic strategies。
In conclusion, 2-(trifluoromethyl)-5,””,”” H,“,””,”” 6,””,”” H,“,””,”” 7,””,”” H,“,””,”” 8,””,”” H-imidazo1,“,””,”” 2-apyrazine“,””,”” 7-sulfonyl fluoride (CAS No. 2411304-78-2) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents。 Its unique combination of functional groups, coupled with promising preliminary biological data, positions it as a valuable scaffold for further exploration in drug discovery。 As research continues to uncover new applications for this compound, it is likely to play an important role in shaping future therapeutic interventions across various disease areas。
2411304-78-2 (2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrazine-7-sulfonyl fluoride) 関連製品
- 167837-39-0(2-Ethoxy-N-methyl-1-ethanamine hydrochloride)
- 6595-45-5(1-(1H-1,2,3-Triazol-4-yl)ethanone)
- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)
- 1416438-46-4(Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate)
- 396731-17-2((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)
- 1804853-44-8(4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine)
- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)
- 1207001-57-7(4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)
- 1909325-38-7(sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate)
- 2034618-20-5(1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide)



